Gabapentin - 60142-96-3

Gabapentin

Catalog Number: EVT-268953
CAS Number: 60142-96-3
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gabapentin is a synthetic analog of gamma-aminobutyric acid (GABA) []. It was initially developed as an anticonvulsant medication but has since found applications in various research areas due to its unique pharmacological properties [, ].

Source

Gabapentin was first synthesized in the 1970s by Parke-Davis, a subsidiary of Warner-Lambert. It was approved by the United States Food and Drug Administration in 1993 for use in epilepsy and has since gained recognition for its effectiveness in treating various neuropathic pain conditions.

Classification

Gabapentin is classified as:

  • Pharmaceutical Compound: Used clinically for pain management and seizure control.
  • Anticonvulsant: Primarily indicated for epilepsy.
  • Analgesic: Effective in treating neuropathic pain.
Synthesis Analysis

Gabapentin can be synthesized through several methods, primarily involving cyclohexane derivatives. One notable method includes the following steps:

  1. Starting Material: 1,1-Cyclohexane diacetic acid monoamide is used as a precursor.
  2. Hofmann Degradation Reaction: This step involves converting the monoamide into gabapentin through a series of chemical transformations.
  3. Phase Transfer and Hydrolysis: The process integrates phase transfer techniques to enhance yield and purity while avoiding excessive use of inorganic acids.

The synthesis typically yields gabapentin hydrochloride, which can be further purified through recrystallization methods to achieve high purity levels (greater than 99% as determined by high-performance liquid chromatography) .

Molecular Structure Analysis

Gabapentin's molecular structure can be represented by its chemical formula C9H17NO2C_9H_{17}NO_2. The compound features a cyclohexane ring with an acetic acid side chain.

Structural Data

  • Molecular Weight: Approximately 171.24 g/mol
  • Functional Groups: Contains an amine group (-NH2) and a carboxylic acid group (-COOH).
  • 3D Structure: The three-dimensional conformation allows gabapentin to interact effectively with calcium channels.
Chemical Reactions Analysis

Gabapentin undergoes various chemical reactions that facilitate its synthesis and analytical determination:

  1. Formation of Schiff Bases: Gabapentin can react with aldehydes to form Schiff bases, which are useful in spectrophotometric analysis.
  2. Derivatization Reactions: These reactions enhance the detection sensitivity of gabapentin in analytical methods such as high-performance liquid chromatography (HPLC) by introducing chromophores that improve separation efficiency .

Technical Details

  • HPLC Method: A mobile phase composed of methanol and water (50:50) is commonly used for the separation of gabapentin derivatives.
  • Spectrophotometric Methods: Employing UV/Vis spectrophotometry at specific wavelengths (e.g., 445 nm) allows accurate quantification in pharmaceutical formulations.
Mechanism of Action

Gabapentin exerts its pharmacological effects primarily through modulation of voltage-gated calcium channels.

Process

  • Gabapentin binds to the alpha-2-delta subunit of these channels, inhibiting excitatory neurotransmitter release.
  • This action reduces neuronal excitability, leading to decreased seizure activity and alleviation of neuropathic pain.

Data

Research indicates that gabapentin's binding affinity to these channels correlates with its analgesic properties, making it effective in managing chronic pain conditions .

Physical and Chemical Properties Analysis

Gabapentin exhibits distinct physical and chemical properties that influence its therapeutic applications:

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in organic solvents like ethanol.

Chemical Properties

  • pH Stability: Gabapentin solutions typically maintain stability within a pH range of 4 to 8.
  • Thermal Stability: Stable under normal storage conditions but may degrade under extreme heat or light exposure.

Relevant data regarding its solubility and stability are critical for formulation development in pharmaceutical applications.

Applications

Gabapentin has several scientific uses beyond its primary indications:

  1. Neuropathic Pain Management: Widely prescribed for conditions like diabetic neuropathy and postherpetic neuralgia.
  2. Seizure Control: Used as an adjunctive treatment for partial seizures in adults and children.
  3. Anxiety Disorders: Emerging evidence suggests efficacy in treating anxiety-related conditions.
  4. Off-label Uses: Investigated for potential benefits in conditions such as fibromyalgia and migraine prevention.
Chemical and Pharmacological Profile of Gabapentin

Structural Analogs and Derivatives of γ-Aminobutyric Acid (GABA)

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a cyclic derivative of γ-aminobutyric acid (GABA) designed to enhance blood-brain barrier penetration. Unlike GABA itself, which is highly polar and unable to cross the BBB efficiently, gabapentin features a cyclohexane ring that replaces the terminal amino group, significantly increasing its lipophilicity [1] [6]. This structural modification eliminates direct activity at GABA receptors while conferring affinity for novel targets, particularly the α₂δ subunits of voltage-gated calcium channels [6] [10].

Key Structural Features:

  • Backbone Modification: The cyclohexane ring creates a sterically constrained molecule with a folded conformation, mimicking the bioactive form of branched-chain amino acids like L-leucine [7].
  • Ionization Properties: At physiological pH, gabapentin exists as a zwitterion (pKa: 3.68 for carboxyl group; 10.70 for amino group), enhancing solubility and facilitating transport via LAT1 (L-type amino acid transporter 1) [6] [8].
  • Stereospecificity: Unlike pregabalin (S-isomer of 3-aminomethyl-5-methylhexanoic acid), gabapentin is achiral, though its binding to α₂δ-1 is stereoselective [5] [9].

Table 1: Structural Analogs of GABA and Their Target Affinities

CompoundChemical Structureα₂δ-1 Affinity (Ki)GABA Receptor Activity
GABAH₂N-CH₂-CH₂-CH₂-COOH>100,000 nMAgonist
GabapentinCyclohexane with aminomethyl/acetic acid140 nMNone
Pregabalin(S)-3-aminomethyl-5-methylhexanoic acid80 nMNone
Phenibut4-amino-3-phenyl-butyric acid23 μM (R-isomer)GABAB agonist
Baclofen4-amino-3-(4-chlorophenyl)-butyric acid>100,000 nMGABAB agonist

Source: [6] [7] [10]

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

Gabapentin exhibits nonlinear (zero-order) pharmacokinetics due to saturable absorption mediated by the LAT1 transporter in the duodenum. Bioavailability decreases from 60% at 900 mg/day to 27% at 4,800 mg/day, with Tmax delayed from 3–4 hours at higher doses [3] [5] [8]. In contrast, pregabalin shows linear absorption (Tmax: 1 hour; bioavailability >90%) via additional transporters like monocarboxylate transporter 1 (MCT1) [5] [9].

Distribution and Elimination:

  • Volume of Distribution: 0.8 L/kg, indicating extensive tissue penetration [6].
  • Metabolism: Negligible hepatic metabolism (<1% converted to N-methyl-gabapentin) [4] [8].
  • Renal Excretion: 95% excreted unchanged via glomerular filtration and active tubular secretion. Elimination half-life is 5–7 hours in normal renal function but extends to 52 hours in severe renal impairment (creatinine clearance <30 mL/min) [3] [6].

Table 2: Comparative Pharmacokinetics of Gabapentin and Pregabalin

ParameterGabapentinPregabalin
Absorption MechanismLAT1 (saturable)LAT1/MCT1 (non-saturable)
Bioavailability27–60% (dose-dependent)≥90% (dose-independent)
Tmax (h)3–4 (dose-dependent)1 (consistent)
Half-life (h)5–75.5–6.7
Renal Excretion95% unchanged92–99% unchanged
Effect of Food↑ AUC by 10%Delays Tmax but no AUC change

Source: [5] [7] [8]

Protein Binding and Blood-Brain Barrier Permeability Mechanisms

Gabapentin demonstrates minimal plasma protein binding (<3%), allowing for unrestricted diffusion into tissues [6] [10]. Its BBB penetration is facilitated by LAT1, which also transports endogenous amino acids (e.g., L-leucine, L-phenylalanine). Competitive inhibition by these amino acids limits gabapentin’s CNS uptake, contributing to its variable clinical response [7] [8].

Mechanisms of BBB Transport:

  • LAT1-Mediated Uptake: Gabapentin’s structural similarity to L-leucine enables active transport across endothelial cells. This process is energy-dependent and follows Michaelis-Menten kinetics [2] [8].
  • CSF Concentrations: Cerebrospinal fluid levels reach 9–20% of plasma concentrations, with peak CSF delays (Tmax ~8 hours) due to transporter saturation [8] [10].
  • Impact of Pathophysiology: Neuroinflammation downregulates LAT1 expression, potentially reducing gabapentin efficacy in conditions like multiple sclerosis [2].

Table 3: Blood-Brain Barrier Permeability Characteristics

ParameterGabapentinTypical CNS Drugs
Plasma Protein Binding<3%40–99%
BBB Transport MechanismLAT1 (active uptake)Passive diffusion/active transport
CSF:Plasma Ratio0.09–0.20Variable
Endogenous CompetitorsL-leucine, L-isoleucineNone

Source: [4] [6] [8]

Comparative Pharmacodynamics of Gabapentin and Pregabalin

Both drugs bind the α₂δ-1 subunit of voltage-gated calcium channels, but pregabalin exhibits 2.5-fold higher affinity (Ki = 80 nM vs. 140 nM for gabapentin) and faster target binding kinetics [5] [9]. This difference translates to pregabalin’s superior potency in reducing excitatory neurotransmitter release (glutamate, substance P) and dampening neuronal hyperexcitability [7] [8].

Functional Consequences:

  • Neuropathic Pain: Pregabalin (150–600 mg/day) achieves maximal pain relief equivalent to gabapentin’s predicted ceiling effect at 3,600 mg/day due to pharmacokinetic advantages [5] [9].
  • Seizure Control: In partial-onset seizures, pregabalin reduces seizure frequency by 50% at 600 mg/day, compared to 30–35% with gabapentin (2,400–3,600 mg/day) [9].
  • Molecular Plasticity: Gabapentin uniquely upregulates δ-subunit-containing GABAA receptors in the cerebellum and hippocampus, enhancing tonic inhibition – an effect not observed with pregabalin [2].

Mechanistic Insights:

  • α₂δ-1 Internalization: Both drugs reduce membrane expression of α₂δ-1 subunits, but gabapentin requires prolonged exposure (48 hours) to achieve this effect in vitro [2] [8].
  • Adenosine Modulation: Gabapentin (not pregabalin) activates A1 adenosine receptors, contributing to antinociception in animal models [6] [10].

Table 4: Pharmacodynamic Comparison of Gabapentinoids

ParameterGabapentinPregabalin
α₂δ-1 Affinity (Ki)140 nM80 nM
Effect on Neurotransmitter Release↓ Glutamate, substance P↓ Glutamate, substance P
δGABAA UpregulationYes (cerebellum/hippocampus)No
Adenosine Receptor ActivationA1 receptor agonismNone
Clinical Efficacy ThresholdHigher doses requiredLower doses effective

Source: [2] [5] [6]

Properties

CAS Number

60142-96-3

Product Name

Gabapentin

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetic acid

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)

InChI Key

UGJMXCAKCUNAIE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC(=O)O)CN

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
>100mg/mL
In water, 4.49X10+3 mg/L at 25 °C
Freely soluble in water
Freely soluble in alkaline and acidic solutions

Synonyms

1-(aminomethyl)cyclohexaneacetic acid
Apo Gabapentin
Apo-Gabapentin
ApoGabapentin
Convalis
gabapentin
Gabapentin Hexal
Gabapentin Ratiopharm
Gabapentin Stada
Gabapentin-ratiopharm
Neurontin
Novo Gabapentin
Novo-Gabapentin
NovoGabapentin
PMS-Gabapentin

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.